2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Raw Substitute Material in Organic Synthesis : A study by Liao, Liu, Wang, & Zhou (2022) discussed the use of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, as a raw substitute material in organic synthesis. The structure was confirmed using various spectroscopic methods and X-ray diffraction.
Semiconducting Polymers in Material Science : Kawashima et al. (2013) developed 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole, a precursor for high-performance semiconducting polymers (Kawashima, Miyazaki, Shimawaki, Inoue, Mori, Takemura, Osaka, & Takimiya, 2013). This demonstrates its application in the field of materials science, particularly in the synthesis of electronic materials.
Intermediate Compounds in Chemical Analysis : Huang, Yang, Wu, Yang, Chen, Chai, & Zhao (2021) worked on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds as boric acid ester intermediates with benzene rings, useful in chemical analysis and synthesis (Huang et al., 2021).
Inhibitory Activity Against Serine Proteases : Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman (2002) described the synthesis of derivatives like 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases, indicating a potential application in biochemistry (Spencer et al., 2002).
Applications in Luminescent Materials : Zhu, Rabindranath, Beyerlein, & Tieke (2007) discussed the synthesis of soluble conjugated polymers with applications in luminescent materials. These polymers consist of units alternately containing 1,4-diketo-3,6-diphenyl-pyrrolo[3,4-c]pyrrole (DPP) and carbazole, triphenylamine, benzo[2,1,3]thiadiazole, anthracene, and fluorene (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that similar compounds can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s known that similar compounds can be involved in various organic synthesis reactions .
Result of Action
It’s known that similar compounds can be used in various organic synthesis reactions .
Action Environment
It’s known that similar compounds should be stored in a cool place, kept sealed in a dry environment, and handled with appropriate protective equipment .
Properties
IUPAC Name |
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(20-12)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSYNFUNPLJVSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225053-32-6 |
Source
|
Record name | 2-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.